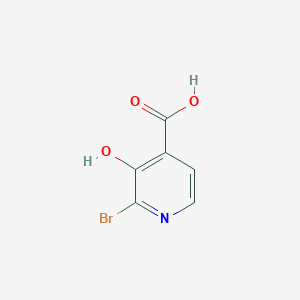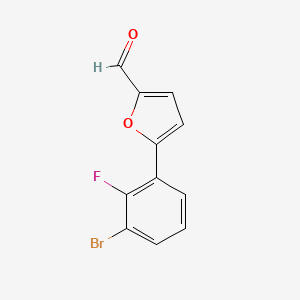
5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrFO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and fluorine substituents on the phenyl ring
Vorbereitungsmethoden
The synthesis of 5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction typically proceeds under mild conditions and yields the desired aldehyde with high purity .
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process may include halogenation, formylation, and cyclization steps, followed by purification techniques such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of bromine and fluorine substituents may enhance its binding affinity and selectivity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde can be compared with other similar compounds, such as:
5-(3-Fluorophenyl)furan-2-carbaldehyde: This compound lacks the bromine substituent, which may result in different chemical reactivity and biological activity.
5-(2-Fluorophenyl)furan-2-carbaldehyde: This compound has the fluorine substituent at a different position on the phenyl ring, which may affect its chemical behavior and interactions.
The unique combination of bromine and fluorine substituents on the phenyl ring of this compound distinguishes it from these similar compounds and contributes to its specific properties and applications.
Eigenschaften
Molekularformel |
C11H6BrFO2 |
|---|---|
Molekulargewicht |
269.07 g/mol |
IUPAC-Name |
5-(3-bromo-2-fluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H |
InChI-Schlüssel |
IOINWNJERRRIPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)F)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



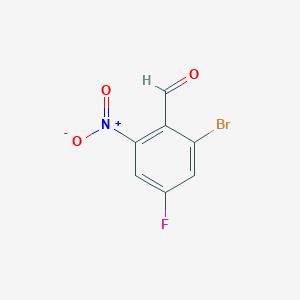
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)
![Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13083330.png)
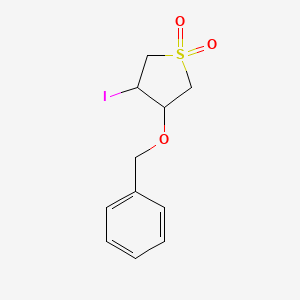
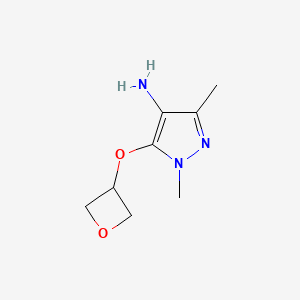
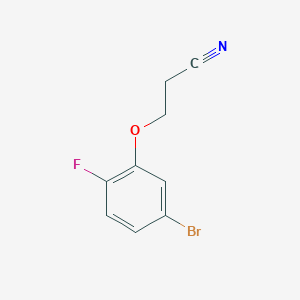
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13083353.png)
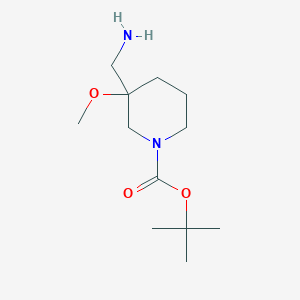
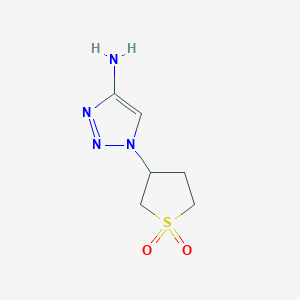
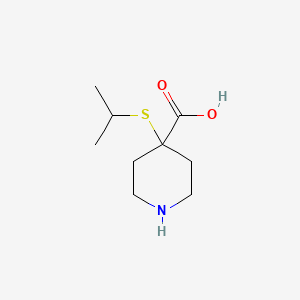
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13083364.png)

